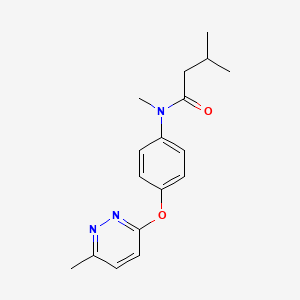
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMMPB or DM-232 and is a member of the class of compounds known as pyridazines. The synthesis method of DMMPB is of particular interest as it has been found to be a relatively simple and efficient process. In
Mécanisme D'action
The mechanism of action of DMMPB involves its interaction with the sigma-1 receptor. DMMPB binds to the receptor and modulates its activity, which leads to changes in various cellular processes. The exact mechanism by which DMMPB modulates the activity of the sigma-1 receptor is not fully understood, but it is believed to involve the regulation of calcium ion channels and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
DMMPB has been found to have various biochemical and physiological effects. In addition to its interactions with the sigma-1 receptor, DMMPB has been shown to have antioxidant properties and to protect against oxidative stress. DMMPB has also been found to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. These properties make DMMPB a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMMPB for lab experiments is its relatively simple synthesis method. This allows for the efficient production of large quantities of the compound for use in research. Additionally, DMMPB has been found to have a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one limitation of DMMPB is its potential toxicity, which must be taken into consideration when using the compound in lab experiments.
Orientations Futures
There are several future directions for research on DMMPB. One area of interest is the development of DMMPB as a potential therapeutic agent for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism by which DMMPB modulates the activity of the sigma-1 receptor. Finally, there is potential for the development of new compounds based on the structure of DMMPB that may have improved properties for use in research and therapeutic applications.
Conclusion:
In conclusion, DMMPB is a compound that has been of significant interest to the scientific community due to its potential applications in various fields. The synthesis of DMMPB is a relatively simple and efficient process, and the compound has been found to have a high affinity for the sigma-1 receptor. DMMPB has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and has potential as a therapeutic agent for the treatment of various diseases. There are several future directions for research on DMMPB, including the development of new compounds based on its structure and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DMMPB involves the reaction of 3-methylpyridazine-6-carboxylic acid with 4-amino-3-methylphenol to produce 4-(3-methyl-1H-pyridazin-6-yloxy)-3-methylphenylamine. This intermediate is then reacted with N,N-dimethylbutanamide in the presence of a coupling reagent to yield DMMPB. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
DMMPB has been found to have potential applications in various fields of scientific research. One of the primary uses of DMMPB is as a research tool in the study of the central nervous system. DMMPB has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. DMMPB has been shown to modulate the activity of this receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N,3-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)11-17(21)20(4)14-6-8-15(9-7-14)22-16-10-5-13(3)18-19-16/h5-10,12H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLBVGDHOBMBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
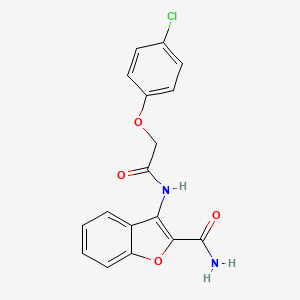
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)

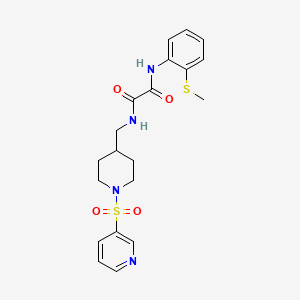

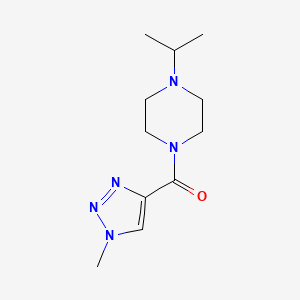
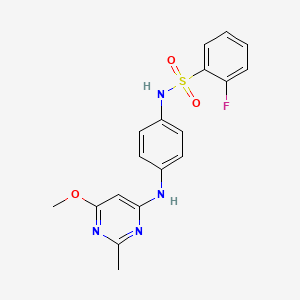

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)